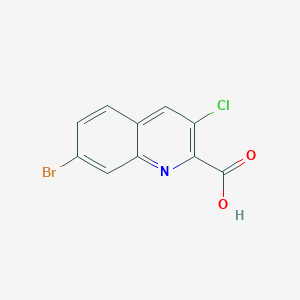![molecular formula C18H29BClN3O3Si B13652281 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)
2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxaborolane Group: This is done through a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst.
Addition of the Trimethylsilyl Group: This step involves the use of trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron and nitrogen atoms.
Reduction: Reduction reactions can target the chlorine atom or the pyrrolo[2,3-b]pyrazine core.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Formation of boronic acids or nitroso derivatives.
Reduction: Formation of dechlorinated or reduced pyrrolo[2,3-b]pyrazine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyrazine derivatives with various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Therapeutics: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Materials Science: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or binding.
類似化合物との比較
Similar Compounds
- 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine
- 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyridine
Uniqueness
The presence of the trimethylsilyl group and the specific substitution pattern on the pyrrolo[2,3-b]pyrazine core make 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine unique
特性
分子式 |
C18H29BClN3O3Si |
|---|---|
分子量 |
409.8 g/mol |
IUPAC名 |
2-[[2-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyrazin-5-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C18H29BClN3O3Si/c1-17(2)18(3,4)26-19(25-17)13-11-23(12-24-8-9-27(5,6)7)16-15(13)22-14(20)10-21-16/h10-11H,8-9,12H2,1-7H3 |
InChIキー |
BRDWHKFZJBKOFL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=NC=C(N=C23)Cl)COCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)
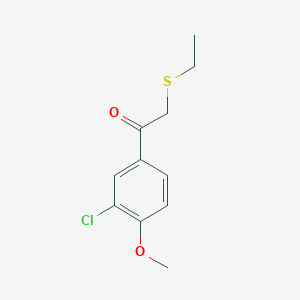

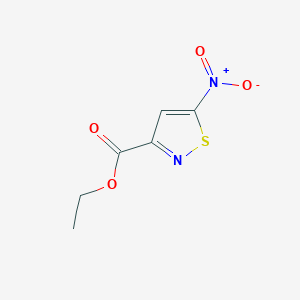
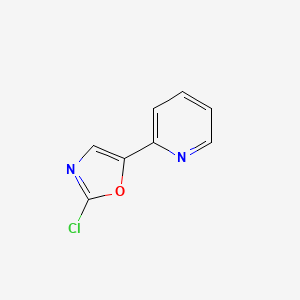
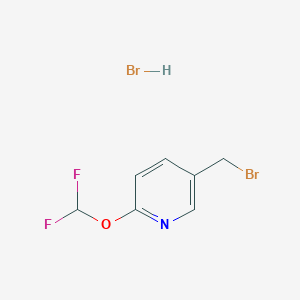
![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)
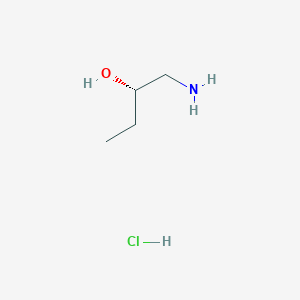
![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)
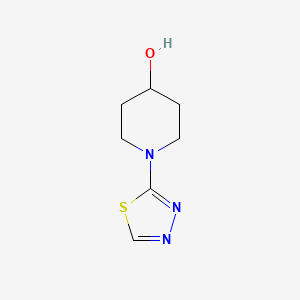
![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)

